molecular formula C9H10ClF3N2 B14850454 3-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)propan-1-amine

3-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)propan-1-amine

Cat. No.: B14850454
M. Wt: 238.64 g/mol
InChI Key: GHGHDCIFYNYBHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)propan-1-amine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group, a trifluoromethyl group, and an amine group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)propan-1-amine typically involves multi-step organic reactions. One common method involves the following steps:

    Starting Material: The synthesis begins with 6-chloro-3-(trifluoromethyl)pyridine.

    Nucleophilic Substitution: The chloro group on the pyridine ring undergoes nucleophilic substitution with a suitable amine, such as propan-1-amine, under basic conditions.

    Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as thiols or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium thiolate (NaSR) or sodium alkoxide (NaOR) are used under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)propan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It is used in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.

    Agrochemicals: The compound is investigated for its potential use in the development of agrochemicals, such as herbicides and insecticides.

Mechanism of Action

The mechanism of action of 3-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The amine group can form hydrogen bonds with target proteins, influencing their conformation and function.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)pyridine: Lacks the chloro and amine groups, making it less versatile in chemical reactions.

    6-Chloro-3-(trifluoromethyl)pyridine: Lacks the amine group, limiting its applications in medicinal chemistry.

    3-(6-Chloro-2-pyridyl)propan-1-amine: Lacks the trifluoromethyl group, affecting its lipophilicity and biological activity.

Uniqueness

3-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)propan-1-amine is unique due to the combination of the chloro, trifluoromethyl, and amine groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H10ClF3N2

Molecular Weight

238.64 g/mol

IUPAC Name

3-[6-chloro-3-(trifluoromethyl)pyridin-2-yl]propan-1-amine

InChI

InChI=1S/C9H10ClF3N2/c10-8-4-3-6(9(11,12)13)7(15-8)2-1-5-14/h3-4H,1-2,5,14H2

InChI Key

GHGHDCIFYNYBHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C(F)(F)F)CCCN)Cl

Origin of Product

United States

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